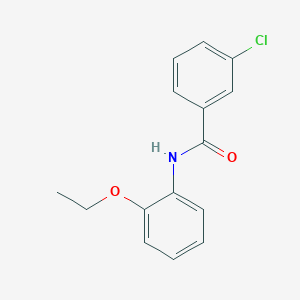

3-chloro-N-(2-ethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEXVVWEDRVVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289101 | |

| Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302909-50-8 | |

| Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302909-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-N-(2-ETHOXYPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Chloro N 2 Ethoxyphenyl Benzamide and Its Analogs

Conventional Synthetic Pathways to Substituted Benzamides

The traditional synthesis of substituted benzamides, including 3-chloro-N-(2-ethoxyphenyl)benzamide, is well-established in organic chemistry. These methods typically rely on robust and predictable reactions that have been refined over decades.

Amide Bond Formation via Acylation Reactions

The most fundamental and widely used method for creating the amide bond in compounds like this compound is through the acylation of an amine. mdpi.com This reaction typically involves the coupling of a carboxylic acid derivative with an amine. The most common approach is the Schotten-Baumann reaction, which utilizes a highly reactive acyl chloride as the acylating agent.

For the synthesis of this compound, this involves the reaction between 3-chlorobenzoyl chloride and 2-ethoxyaniline. The mechanism proceeds via nucleophilic acyl substitution. The nitrogen atom of the 2-ethoxyaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. youtube.com A base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Precursor Synthesis and Reactant Optimization

The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors: 3-chlorobenzoic acid and 2-ethoxyaniline.

3-Chlorobenzoyl Chloride: This essential reactant is not always commercially available and is often prepared in the laboratory. The standard method involves treating 3-chlorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. mdpi.comsemanticscholar.org Oxalyl chloride is another effective, albeit more expensive, alternative. semanticscholar.org

2-Ethoxyaniline: This precursor is typically synthesized by the reduction of the corresponding nitro compound, 2-ethoxynitrobenzene. A common laboratory method for this reduction involves using a metal catalyst, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. nih.gov

Optimization of the main acylation reaction is crucial for maximizing yield and purity. This includes controlling the stoichiometry of the reactants; often a slight excess of the amine is used to ensure complete consumption of the more valuable acyl chloride. Temperature control is also vital, as excessive heat can lead to side reactions and degradation of the product. The reaction is often performed at low temperatures (0-5 °C) initially, then allowed to warm to room temperature. nih.gov

Advanced and Green Chemistry Approaches in Benzamide (B126) Synthesis

In response to the growing need for sustainable and efficient chemical processes, modern synthetic chemistry has seen the development of advanced and greener methods for amide bond formation. chemmethod.com These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents. semanticscholar.orgwalisongo.ac.id

Ultrasound-Assisted Synthesis Protocols

The use of ultrasonic irradiation has emerged as a powerful technique to accelerate organic reactions, including the synthesis of benzamides. researchgate.net This method, often referred to as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. youtube.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates and often higher yields. youtube.com

For benzamide synthesis, ultrasound can dramatically shorten reaction times from several hours under conventional heating to just a few minutes. researchgate.netnih.gov The intense mixing and particle dispersion caused by cavitation also enhance mass transfer, which is particularly beneficial for heterogeneous reactions. youtube.com Studies have demonstrated the successful ultrasound-assisted synthesis of various benzamide derivatives, highlighting its potential as an energy-efficient and rapid alternative to traditional methods. researchgate.netmdpi.comnih.gov

Catalyst-Mediated Reaction Development

Catalysis is at the heart of green chemistry, offering pathways to form amide bonds directly from carboxylic acids and amines without the need for stoichiometric activators like thionyl chloride. sciepub.com This avoids the generation of large amounts of waste.

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃) have been shown to catalyze the oxidation of benzylamines to produce benzamides under mild conditions. rsc.org

Boric Acid Catalysis: Boric acid has proven to be an effective and environmentally benign catalyst for the direct amidation of carboxylic acids. sciepub.com It activates the carboxylic acid, facilitating the nucleophilic attack by the amine. The only byproduct of this reaction is water, making it a highly atom-economical process. walisongo.ac.id Increasing the catalyst loading of boric acid can shorten reaction times, although a balance must be struck to maintain high yields and adhere to green principles. sciepub.com

Transition Metal Catalysis: Palladium-based catalysts have been developed for the N-acylation of amines with carboxylic acids. organic-chemistry.org Other systems, such as those using chromium catalysts, enable the amidation of esters with nitroarenes, providing a step-economic route to amides. organic-chemistry.org

Table 1: Examples of Catalyst-Mediated Benzamide Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boric Acid (10 mol%) | Benzoic acid, Benzylamine | Toluene (B28343), Reflux, 8h | ~89% | sciepub.com |

| FeCl₃ (10 mol%) | Benzylamines, TBHP (oxidant) | Mild conditions | Good | rsc.org |

| Diatomite earth@IL/ZrCl₄ | Benzoic acids, Amines | Ultrasound, Toluene, RT | High | researchgate.net |

| Palladium | Aryl bromides, Primary amides | CataCxium A ligand, 80-130°C | Not specified | mdpi.com |

Solvent Selection and Reaction Condition Optimization

Green chemistry encourages the use of safer, more environmentally friendly solvents. Research has focused on identifying and validating greener alternatives. fao.org For instance, 4-formylomorpholine (4FM) has been identified as a promising alternative to DMF and DMSO for benzamide solubility and synthesis. mdpi.com Aqueous mixtures and bio-based solvents are also being explored. mdpi.com In some cases, reactions can be performed under solvent-free conditions, representing an ideal green chemistry scenario where reactants are mixed directly, often with heating or grinding, which completely eliminates solvent waste. semanticscholar.org Optimizing reaction conditions such as temperature and time not only improves yield but also reduces energy consumption, further contributing to the sustainability of the synthesis. walisongo.ac.id

Table 2: Properties of Solvents in Benzamide Synthesis

| Solvent | Role / Property | Environmental / Safety Concern | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Commonly used aprotic polar solvent, good solubilizer. | Considered toxic, associated with hepatic disorders. | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Commonly used aprotic polar solvent, high efficiency. | Less toxic than DMF but still an environmental concern. | mdpi.com |

| Toluene | Used in boric acid-catalyzed reactions with a Dean-Stark trap to remove water. | Volatile organic compound (VOC), neurotoxin. | sciepub.com |

| 4-Formylomorpholine (4FM) | Proposed green alternative with high solubilizing power for benzamides. | Considered a more environmentally friendly aprotic solvent. | mdpi.com |

| Water | The ultimate green solvent; used in some catalytic systems. | None, but reactant/product solubility can be very low. | chemmethod.com |

| Solvent-Free | Reactants are mixed without a liquid medium, often with heating/grinding. | Eliminates solvent waste, a key goal of green chemistry. | semanticscholar.org |

Mechanistic Investigations of Amide Formation Reactions

The formation of the amide linkage in this compound typically proceeds through a nucleophilic acyl substitution reaction. This class of reactions involves the attack of a nucleophile, in this case, 2-ethoxyaniline, on the electrophilic carbonyl carbon of a derivatized 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride.

Nucleophilic Acyl Substitution Mechanisms

The most prevalent method for synthesizing this compound is the reaction between 3-chlorobenzoyl chloride and 2-ethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution and is often carried out under Schotten-Baumann conditions. chemeurope.comwikipedia.org These conditions typically involve a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide). chemeurope.comwikipedia.org The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction. organic-chemistry.org

The mechanism of this reaction can be described in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. chemistry-reaction.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen π-bond is reformed, and the chloride ion, being a good leaving group, is expelled. A final deprotonation step, facilitated by the base, yields the stable amide product, this compound. chemistry-reaction.com

The general reaction is as follows:

An alternative to using acid chlorides is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between 3-chlorobenzoic acid and 2-ethoxyaniline. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting the nucleophilic attack by the amine. chemistrysteps.comkhanacademy.org

The mechanism with a coupling agent such as DCC involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The 2-ethoxyaniline then attacks the carbonyl carbon of this activated intermediate.

Formation of the Amide and Byproduct: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea, a stable byproduct. chemistrysteps.comkhanacademy.org

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

| Schotten-Baumann Reaction | 3-Chlorobenzoyl chloride, 2-Ethoxyaniline | Aqueous base (e.g., NaOH), Organic solvent | High yields, Readily available starting materials | Generation of acidic byproduct (HCl) requiring neutralization |

| Carbodiimide Coupling | 3-Chlorobenzoic acid, 2-Ethoxyaniline | DCC or EDC, Organic solvent | Milder reaction conditions, Avoids the use of acid chlorides | Formation of urea (B33335) byproduct which can be difficult to remove, Coupling agents can be expensive |

Role of Intermediates in Reaction Pathways

The central feature of the nucleophilic acyl substitution mechanism is the formation of a tetrahedral intermediate . This high-energy, transient species is characterized by an sp³-hybridized carbonyl carbon, which is bonded to the incoming nucleophile, the original carbonyl oxygen (now an alkoxide), and the two original substituents of the carbonyl group.

The stability and fate of this tetrahedral intermediate are crucial in determining the reaction's outcome. In the case of the reaction between 3-chlorobenzoyl chloride and 2-ethoxyaniline, the intermediate possesses both the incoming amino group and the chloride leaving group attached to the same carbon. The subsequent collapse of this intermediate is driven by the reformation of the stable carbonyl double bond and the expulsion of the weakest base, which is the chloride ion.

The structure of the tetrahedral intermediate for the synthesis of this compound is depicted below:

The ethoxy group on the aniline (B41778) ring can influence the nucleophilicity of the amine. The ortho-position of the ethoxy group may also introduce some steric hindrance, which could affect the rate of formation of the tetrahedral intermediate. However, the electron-donating nature of the ethoxy group generally enhances the nucleophilicity of the amine, favoring the reaction.

Chemical Reactivity and Transformation Studies of 3 Chloro N 2 Ethoxyphenyl Benzamide

Reactivity of the Amide Functional Group

The amide bond, while generally stable, is susceptible to cleavage and modification under specific chemical conditions. Its reactivity is central to the transformation potential of the parent molecule.

The amide linkage in 3-chloro-N-(2-ethoxyphenyl)benzamide can be cleaved through hydrolysis to yield 3-chlorobenzoic acid and 2-ethoxyaniline. The rate and feasibility of this reaction are highly dependent on the pH of the medium and the temperature.

Acid-Catalyzed Hydrolysis: In strongly acidic solutions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies on related benzamides show that the reaction follows first-order kinetics and that the rate is influenced by the electronic nature of substituents on the aromatic rings. rsc.orgrsc.org The presence of the electron-withdrawing chloro group on the benzoyl ring would slightly facilitate this process.

Neutral/High-Temperature Hydrolysis: In the absence of strong acid or base, amide hydrolysis requires more forcing conditions, such as high-temperature water. acs.org The use of metal oxide catalysts, like Zirconium(IV) oxide (ZrO₂), can facilitate hydrolysis in hot compressed water by acting as a solid base catalyst. researchgate.netacs.org

Table 1: Predicted Hydrolysis Outcomes for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Condition | Reagents | Products | Reaction Rate |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | 3-Chlorobenzoic acid, 2-Ethoxyanilinium chloride | Moderate to Fast |

| Basic | Aqueous NaOH or KOH, Heat | Sodium 3-chlorobenzoate, 2-Ethoxyaniline | Fast |

| Neutral | H₂O, High Temperature/Pressure | 3-Chlorobenzoic acid, 2-Ethoxyaniline | Very Slow |

The presence of a proton on the amide nitrogen allows for further functionalization, most notably through N-alkylation.

N-alkylation of benzanilides typically requires the deprotonation of the amide N-H with a strong base to form a nucleophilic amide anion, which then reacts with an alkylating agent. Phase-transfer catalysis (PTC) provides an efficient method for this transformation, allowing the reaction to occur under milder and more economical conditions than traditional methods requiring bases like sodium hydride. tandfonline.com A combination of powdered sodium hydroxide (B78521) and potassium carbonate with a phase-transfer catalyst like tetra-n-butyl hydrogen sulfate (B86663) in a non-polar solvent such as toluene (B28343) can be used to achieve high yields of N-alkylated products. tandfonline.com Alternatively, catalytic N-alkylation can be achieved using alcohols as alkylating agents in the presence of cobalt-nanoparticle catalysts, a process that proceeds through a dehydrogenation-condensation-hydrogenation sequence. nih.gov

Table 2: Potential N-Alkylation Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Alkylating Agent | Catalyst System | Product |

|---|---|---|

| Methyl iodide | NaOH/K₂CO₃, (n-Bu)₄NHSO₄ | 3-Chloro-N-methyl-N-(2-ethoxyphenyl)benzamide |

| Benzyl bromide | NaOH/K₂CO₃, (n-Bu)₄NHSO₄ | 3-Chloro-N-benzyl-N-(2-ethoxyphenyl)benzamide |

| Benzyl alcohol | Co-nanoparticles, KOH | 3-Chloro-N-benzyl-N-(2-ethoxyphenyl)benzamide |

Aromatic Ring Functionalization and Substitution Reactions

The two distinct aromatic rings in the molecule exhibit different potentials for substitution reactions due to the nature of their substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) rings. youtube.commasterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents.

On the 2-Ethoxyphenyl Ring: This ring is activated towards EAS. It contains a strongly activating, ortho, para-directing ethoxy group (-OEt) and the deactivating N-acyl group. The powerful electron-donating resonance effect of the ethoxy group dominates, making the ring significantly more reactive than benzene. libretexts.org Substitution is expected to occur primarily at the positions ortho and para to the ethoxy group (C4 and C6). The steric hindrance from the adjacent amide group may favor substitution at the C4 position.

On the 3-Chlorobenzoyl Ring: This ring is strongly deactivated towards EAS. It bears two deactivating groups: the chloro substituent (-Cl) and the carbonyl group of the benzamide (B126) (-C(O)NHR). Both are meta-directing. libretexts.org Therefore, any electrophilic substitution on this ring, which would require harsh reaction conditions, would be directed to the C5 position (meta to both groups).

Given the significant difference in reactivity, any electrophilic substitution reaction performed on this compound would overwhelmingly occur on the activated 2-ethoxyphenyl ring. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would yield products substituted at the C4 or C6 positions of the ethoxyphenyl moiety. lumenlearning.com

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution This table is interactive. Users can sort columns by clicking on the headers.

| Ring | Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Phenyl | -NH-C(O)-R | C1 | Deactivating | Ortho, Para |

| Phenyl | -OEt | C2 | Activating | Ortho, Para |

| Benzoyl | -C(O)-NHR | C1 | Deactivating | Meta |

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as a halide, by a nucleophile. wikipedia.orgbyjus.com This reaction is generally difficult on aryl halides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the leaving group is the chlorine atom at the C3 position of the benzoyl ring. The primary electron-withdrawing group is the carbonyl function. However, the carbonyl group is positioned meta to the chlorine atom. This positioning is not optimal for stabilizing the negative charge of the Meisenheimer intermediate that forms during the SₙAr mechanism. libretexts.org Resonance structures show that ortho and para positioning allows the negative charge to be delocalized onto the electronegative oxygen of the carbonyl group, significantly stabilizing the intermediate and lowering the activation energy. libretexts.org This stabilization is not possible when the group is in the meta position.

Consequently, nucleophilic displacement of the chlorine atom in this compound is expected to be very challenging and would require harsh reaction conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., sodium methoxide (B1231860) or ammonia (B1221849) at elevated temperatures).

Redox Chemistry and Derivatives

The redox chemistry of this compound involves the potential reduction or oxidation of its functional groups. youtube.comyoutube.com

Reduction: The amide functional group is generally resistant to reduction. However, it can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into 3-chloro-N-(2-ethoxyphenyl)benzylamine. Milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce amides. youtube.com The aromatic rings can be reduced to their corresponding cycloalkane structures via catalytic hydrogenation (e.g., H₂ with a Rhodium or Ruthenium catalyst) but this requires very high pressures and temperatures.

Oxidation: Amides are relatively stable to oxidation. Under forcing conditions with strong oxidizing agents, degradation of the molecule is likely. It is conceivable that the nitrogen atom could be oxidized, or cleavage of the aromatic rings could occur, but specific, controlled oxidation reactions on the core structure are not common.

Table 4: Summary of Potential Redox Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl | 3-Chloro-N-(2-ethoxyphenyl)benzylamine |

| Reduction | H₂, Rh/C (High P, T) | Aromatic Rings | 3-Chloro-N-(2-ethoxycyclohexyl)cyclohexylmethanamine |

Coupling Reactions and Complex Ligand Formation

The chloro substituent on the benzoyl ring and the N-H bond of the amide group are key handles for participating in various coupling reactions, allowing for the extension of the molecular framework and the formation of more complex structures.

The chlorine atom at the 3-position of the benzoyl ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled their efficient coupling. researchgate.net

Examples of such reactions include the Suzuki-Miyaura coupling with boronic acids, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines. mit.eduresearchgate.net These reactions would replace the chlorine atom with a new substituent, providing a versatile method for diversifying the structure of the parent molecule.

The Ullmann condensation is another relevant reaction, typically using copper catalysts, for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.orgmdpi.com This could be employed, for instance, to couple an amine or an alcohol at the position of the chloro substituent.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Di- or tri-arylamine derivative |

The ortho-positioning of the ethoxy group relative to the amide nitrogen in the aniline (B41778) ring of this compound creates a favorable geometry for intramolecular cyclization reactions. Such reactions can lead to the formation of heterocyclic ring systems.

For instance, under appropriate conditions, an intramolecular cyclization could occur between the amide nitrogen and the ethoxy-substituted ring. This type of reaction is often promoted by dehydrating agents or by forming a more reactive intermediate. For example, the intramolecular cyclization of similar N-(2-alkoxyphenyl)benzamides can lead to the formation of benzoxazine (B1645224) or related heterocyclic structures. nih.gov The reaction may proceed through the activation of the amide or the ether linkage. The specific product would depend on the reaction conditions and the reagents used. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro N 2 Ethoxyphenyl Benzamide

Single-Crystal X-ray Diffraction (SXRD) Analysis

The SXRD technique is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although specific data for 3-chloro-N-(2-ethoxyphenyl)benzamide is absent, the crystal structures of several analogous compounds provide a robust framework for predicting its structural properties.

Determination of Crystal System and Space Group

Based on the analysis of related structures, this compound is anticipated to crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. For instance, 3-chloro-N-(2-chlorophenyl)benzamide crystallizes in the monoclinic space group P2₁/n, while 3-chloro-N-(3-methylphenyl)benzamide adopts the orthorhombic space group Pbcn. The presence of a flexible ethoxy group in the target compound might influence the crystal packing, but these systems are the most probable.

Table 1: Comparison of Crystal Systems and Space Groups of Related Benzamides

| Compound | Crystal System | Space Group |

| 3-chloro-N-(2-chlorophenyl)benzamide | Monoclinic | P2₁/n |

| 3-chloro-N-(2-fluorophenyl)benzamide (Form IA) | Monoclinic | P2₁/c |

| 3-chloro-N-(2-fluorophenyl)benzamide (Form IB) | Orthorhombic | Pna2₁ |

| 3-chloro-N-(3-methylphenyl)benzamide | Orthorhombic | Pbcn |

| 3-chloro-N-(2-nitrophenyl)benzamide | Monoclinic | P2₁/c |

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsional angles. The core benzamide (B126) linkage is expected to exhibit characteristic dimensions. The C=O double bond will be approximately 1.23 Å, and the C-N bond of the amide group will have a length of about 1.34 Å, indicating partial double bond character due to resonance. The N-H bond length is typically around 0.86 Å when determined by X-ray diffraction.

Conformational Analysis and Molecular Planarity

The conformation of this compound in the solid state will be a balance between intramolecular steric effects and intermolecular packing forces. The amide bond (C-N) is generally planar, and the trans conformation with respect to the C=O and N-H bonds is overwhelmingly favored. The orientation of the ethoxy group relative to the benzamide core will be a significant conformational variable. It is expected that the ethoxy group will be oriented to minimize steric hindrance with the amide N-H group.

Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

A prominent and structurally directing intermolecular interaction in the crystal structure of this compound will be the hydrogen bond between the amide N-H group and the carbonyl oxygen atom (N—H···O). This interaction typically leads to the formation of infinite chains or ribbons of molecules. For example, in 3-chloro-N-(2-chlorophenyl)benzamide, these hydrogen bonds link the molecules into chains running along the a-axis.

Weaker C—H···O hydrogen bonds, where aromatic C-H groups act as donors to the carbonyl oxygen, are also expected to play a role in stabilizing the crystal packing. These interactions, along with the primary N—H···O bonds, create a robust three-dimensional network.

π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

Other non-covalent interactions, such as C-H···π interactions and halogen···halogen contacts (Cl···Cl), may also be present, further influencing the crystal packing. The presence and nature of these weaker interactions are often crucial in determining the final crystal structure.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamides. A notable example is 3-chloro-N-(2-fluorophenyl)benzamide, which exhibits at least two polymorphic forms with different space groups and molecular packing. This suggests that this compound may also exhibit polymorphism, with different crystalline forms accessible under varying crystallization conditions. These polymorphs would likely differ in their intermolecular interaction patterns and, consequently, their physical properties. The conformational flexibility of the ethoxy group could be a contributing factor to the potential for polymorphism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural picture of This compound can be assembled.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of This compound provides crucial information about the electronic environment of the protons in the molecule. The aromatic protons of the 3-chlorobenzoyl and 2-ethoxyphenyl rings are expected to resonate in the downfield region, typically between δ 6.8 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the amide functionality, as well as the electron-donating effect of the ethoxy group. The protons of the ethoxy group, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, will appear more upfield. The methylene protons will exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | δ 8.5 - 9.5 | Singlet (broad) |

| Aromatic C-H (chlorobenzoyl) | δ 7.5 - 8.2 | Multiplets |

| Aromatic C-H (ethoxyphenyl) | δ 6.8 - 7.2 | Multiplets |

| Methylene (-OCH₂CH₃) | δ 4.0 - 4.2 | Quartet |

¹³C NMR Spectroscopic Assignments and Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 165-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with their specific chemical shifts being modulated by the attached substituents. The carbon atom bearing the chlorine atom will have its chemical shift influenced by the halogen's inductive effect. The carbons of the ethoxy group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | δ 165 - 170 |

| Aromatic C-Cl | δ 133 - 136 |

| Aromatic C-O | δ 145 - 150 |

| Aromatic C-H & C-C | δ 110 - 132 |

| Methylene (-OCH₂) | δ 63 - 66 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the different structural fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For This compound , COSY correlations would be observed between the adjacent aromatic protons on both rings, as well as between the methylene and methyl protons of the ethoxy group. This helps in tracing the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps the direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. For This compound , NOESY can provide information about the preferred conformation around the amide bond by showing correlations between the amide proton and nearby protons on the aromatic rings.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and valuable information about the functional groups present.

Identification of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of This compound will be dominated by vibrations characteristic of its constituent functional groups. The amide group gives rise to several distinct bands, including the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching vibration (Amide I band, typically 1650-1680 cm⁻¹), and the N-H bending vibration (Amide II band, around 1550 cm⁻¹). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group and the C-Cl stretching will also have characteristic absorptions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3250 - 3350 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1530 - 1570 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1220 - 1260 (asymmetric), 1020-1050 (symmetric) |

Conformational Sensitivity of Vibrational Modes

The positions and shapes of certain vibrational bands, particularly the Amide I and Amide II bands, are sensitive to the conformation of the molecule, including the dihedral angle of the amide linkage and any intramolecular hydrogen bonding. By analyzing these bands, it is possible to infer details about the predominant conformation of This compound in the solid state (FTIR/Raman) or in solution (FTIR). Computational modeling is often used in conjunction with experimental vibrational spectroscopy to assign these conformationally sensitive modes more accurately.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the confident determination of a compound's elemental formula. For this compound, with a chemical formula of C15H14ClNO2, the theoretical monoisotopic mass is 275.07132 Da. uni.lu HRMS analysis provides experimental mass values that can be compared to this theoretical value.

The exceptional accuracy of HRMS allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The confirmation of the molecular formula of this compound is achieved by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical value to within a very low margin of error, typically in the parts-per-million (ppm) range.

Below is a table summarizing the predicted mass-to-charge ratios for various adducts of this compound that can be observed in HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 276.07860 |

| [M+Na]+ | 298.06054 |

| [M-H]- | 274.06404 |

| [M+NH4]+ | 293.10514 |

| [M+K]+ | 314.03448 |

| [M]+ | 275.07077 |

M represents the parent molecule, this compound.

Beyond determining the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. In this process, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

While specific experimental fragmentation data for this compound is not extensively detailed in the provided search results, general principles of amide fragmentation can be applied to predict its behavior. Amides, upon ionization, can undergo several key fragmentation reactions. A common pathway for benzamides involves the cleavage of the amide bond. researchgate.net

A plausible primary fragmentation pathway for this compound would involve the cleavage of the C-N bond of the amide linkage. This would be expected to generate two primary fragment ions:

The 3-chlorobenzoyl cation: This fragment, with a formula of C7H4ClO+, would result from the loss of the 2-ethoxyaniline moiety. The subsequent loss of a carbon monoxide (CO) molecule from this benzoyl cation to form the 3-chlorophenyl cation (C6H4Cl+) is a common fragmentation pattern for such structures. researchgate.net

The 2-ethoxyphenylaminyl radical or a related cation: The charge could also be retained by the nitrogen-containing fragment, leading to ions corresponding to the 2-ethoxyphenylamine portion of the molecule.

Further fragmentation of these primary ions would provide additional structural confirmation. For instance, the 2-ethoxyphenyl fragment could undergo cleavage of the ether bond, leading to the loss of an ethyl group.

Computational and Theoretical Investigations of 3 Chloro N 2 Ethoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules with a favorable balance between accuracy and computational cost.

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For 3-chloro-N-(2-ethoxyphenyl)benzamide, several conformational isomers can be envisioned due to the rotational freedom around the amide bond (C-N) and the ether linkage (O-C).

The geometry of benzanilide (B160483) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov In related structures, such as 3-chloro-N-(2-methylphenyl)benzamide, the two benzene (B151609) rings are nearly coplanar, with a small dihedral angle between them. nih.gov Similarly, in 3-chloro-N-(2-chlorophenyl)benzamide, the aromatic rings are almost coplanar. nih.gov It is reasonable to expect a similar near-coplanar arrangement in this compound. The planarity of the molecule can be influenced by intramolecular hydrogen bonding and steric effects of the substituents.

The conformation around the amide linkage is a crucial aspect. In many N-aryl-amides, the N-H and C=O bonds are found to be in an anti conformation to each other. nih.govresearchgate.net For this compound, this would translate to the hydrogen on the nitrogen atom and the oxygen of the carbonyl group pointing in opposite directions. The orientation of the ethoxy group relative to the N-H bond would also define different conformers.

Table 1: Representative Optimized Geometrical Parameters for a Related Benzamide (B126) Structure (3-chloro-N-(2-methylphenyl)benzamide) This table presents data for a similar compound to illustrate the expected geometrical parameters.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | ~1.23 | ||

| C-N (amide) | ~1.35 | ||

| C-Cl | ~1.74 | ||

| N-H | ~0.86 | ||

| C-N-C | ~125 | ||

| O=C-N | ~122 | ||

| Dihedral angle between aromatic rings | ~3.48 nih.gov |

Data is illustrative and based on findings for 3-chloro-N-(2-methylphenyl)benzamide. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. nih.govresearchgate.net Other functionals like PBE0 or M06-2X could also be employed for comparison.

The basis set determines the mathematical functions used to build the molecular orbitals. For molecules containing second-row elements and for obtaining reliable geometrical and electronic properties, Pople-style basis sets such as 6-311++G(d,p) are frequently used. nih.gov This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The selection of an appropriate functional and basis set is a critical step to ensure the reliability of the computational results. nanobioletters.com

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. Theoretical vibrational spectra are invaluable for the assignment of experimental infrared (IR) and Raman spectra. researchgate.net

For benzamide derivatives, characteristic vibrational modes include the N-H stretching, C=O stretching, C-N stretching, and various aromatic C-H and C-C stretching and bending vibrations. nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound based on related compounds This table presents expected ranges for key vibrational modes based on data from similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching | 3300 - 3400 | researchgate.net |

| Aromatic C-H Stretching | 3000 - 3100 | nih.gov |

| Aliphatic C-H Stretching | 2850 - 3000 | |

| C=O Stretching | 1650 - 1680 | researchgate.net |

| Aromatic C=C Stretching | 1400 - 1600 | nih.gov |

| C-N Stretching | 1250 - 1350 | nih.gov |

| C-O-C Stretching (ether) | 1050 - 1250 | |

| C-Cl Stretching | 600 - 800 |

The ranges are based on general spectroscopic data and findings for similar benzamide structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the electronic properties and reactivity of a molecule.

The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule. In many benzanilides, the HOMO is distributed over the aniline (B41778) ring and the amide linkage, as these are typically the most electron-donating moieties. The presence of the electron-donating ethoxy group on the aniline ring would likely increase the electron density on this ring, making it a significant contributor to the HOMO.

The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. The LUMO in benzanilide derivatives is often localized on the benzoyl ring, especially when it contains electron-withdrawing substituents. In the case of this compound, the LUMO is expected to be predominantly distributed over the 3-chlorobenzoyl moiety. The electron-withdrawing chlorine atom and the carbonyl group contribute to lowering the energy of the LUMO and localizing it on this part of the molecule.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Benzamide Derivative This table provides a conceptual representation of FMO energies.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 to -2.5 |

| HOMO | -5.5 to -6.5 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

These are typical energy ranges for organic molecules of this type and are not specific calculated values for this compound.

Energy Gap and Electronic Transition Predictions

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry, offering insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For aromatic amide compounds similar to this compound, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. nih.gov Studies on related benzanilides show that electronic transitions, such as π →π* and n→π*, are predicted by analyzing the composition of the molecular orbitals. niscpr.res.in The energy gap values are instrumental in predicting the relative stability of the compound. niscpr.res.in The electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), provide information on the wavelengths and oscillator strengths of electronic transitions, which can be correlated with experimental UV-Vis spectra. niscpr.res.innih.gov

Table 1: Predicted Electronic Properties for a Representative Benzamide Structure

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.0 eV | Indicates high kinetic stability |

Note: The data in this table is illustrative and based on typical values for similar benzamide structures as specific experimental data for this compound is not available in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation.

Charge Distribution and Reactive Sites Identification

In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These are usually found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen and the chlorine atom due to their high electronegativity and lone pairs. The oxygen of the ethoxy group would also exhibit a negative potential. These sites are the most likely points for electrophilic interaction.

Positive Potential: Located around the amide (N-H) proton, making it the primary site for nucleophilic attack and hydrogen bond donation. The aromatic protons will also show a lesser degree of positive potential.

This analysis of reactive sites is crucial for understanding how the molecule interacts with other chemical species and biological receptors. scispace.com

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal electron density into molecular fragments, it provides a detailed picture of how neighboring molecules interact.

2D Fingerprint Plots for Interaction Contribution Analysis

A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. nih.gov These plots display the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of interactions can be quantified from these plots.

For a molecule like this compound, the fingerprint plot would likely reveal significant contributions from:

H···H contacts: Typically the most abundant interaction, appearing as a large, diffuse region in the center of the plot. nih.gov

O···H/H···O contacts: Appearing as distinct "wings" on the plot, indicative of hydrogen bonding between the carbonyl oxygen or ethoxy oxygen and hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C contacts: Reflecting weaker C-H···π interactions. nih.gov

Cl···H/H···Cl contacts: Indicating interactions involving the chlorine atom.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~45-55% | van der Waals forces |

| O···H/H···O | ~15-25% | Hydrogen bonding |

| C···H/H···C | ~10-20% | Weak interactions |

| Cl···H/H···Cl | ~5-10% | Halogen-related contacts |

Note: This data is illustrative and based on typical findings for similar organic molecules as specific experimental data for this compound is not available in the cited sources. nih.govnih.govresearchgate.net

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to quantify the energetic aspects of crystal packing. It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mdpi.com These energies are then visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. researchgate.net

Advanced Computational Methods for Solid-State Properties

Beyond the aforementioned techniques, other advanced computational methods can be applied to predict the solid-state properties of this compound. Solid-state DFT calculations, for instance, can be used to investigate properties of the crystalline form, such as the electronic band structure and density of states, which are crucial for understanding its potential as a semiconductor material. nih.gov These methods can also predict vibrational spectra (IR and Raman) in the solid state, which can be compared with experimental data to validate the computed crystal structure. nih.gov The study of polymorphic forms and their relative stabilities can also be explored through computational means, which is of great importance in materials science and pharmaceuticals.

Lattice Energy Calculations and Crystal Stability

The stability of a crystalline solid is intrinsically linked to its lattice energy, which represents the energy released upon the formation of the crystal lattice from its constituent molecules in the gaseous phase. Accurate calculation of lattice energy is crucial for predicting the most stable crystal packing arrangement and understanding the forces governing crystal formation.

Computational approaches, particularly those based on Density Functional Theory (DFT) with dispersion corrections, have proven to be powerful tools for estimating the lattice energies of organic molecular crystals. acs.orgrsc.org For a molecule like this compound, the lattice energy (E_latt) would be a summation of various intermolecular interactions:

Van der Waals Interactions: Dispersion forces are a major component of the lattice energy for organic crystals, particularly for the aromatic rings. acs.orgias.ac.in The phenyl and ethoxyphenyl rings in the molecule would engage in π-π stacking and other non-covalent interactions that enhance crystal cohesion.

Halogen Interactions: The chlorine atom on the benzoyl ring can participate in various weak interactions, such as Cl···Cl or C-H···Cl contacts, which can influence the crystal packing and contribute to stability. ias.ac.in

The stability of the crystal structure is a direct consequence of the optimization of these intermolecular forces. Theoretical calculations on related benzamides, such as 3-chloro-N-(2-fluorophenyl)benzamide, have shown that dispersion forces are the most significant contributors to the lattice energy, highlighting the importance of the packing of the aromatic rings. ias.ac.in

To illustrate the potential intermolecular interactions that would be considered in a lattice energy calculation for this compound, a hypothetical table of interaction energies based on studies of similar molecules is presented below.

| Interaction Type | Contributing Moieties | Estimated Energy Contribution (kJ/mol) |

| Hydrogen Bonding | N-H···O | -20 to -40 |

| π-π Stacking | Phenyl - Ethoxyphenyl Rings | -10 to -30 |

| C-H···π Interactions | Ethoxy group - Aromatic Rings | -5 to -15 |

| Halogen Interactions | Cl···Aromatic Ring / Cl···O | -2 to -10 |

Note: These values are illustrative and based on typical interaction energies found in similar organic crystals.

The final crystal structure represents a delicate balance of these forces, and computational methods can be employed to predict the most energetically favorable arrangement, thus providing insight into the crystal's stability.

Polymorphic Transitions and Energetic Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in those capable of forming various hydrogen-bonding motifs like benzamides. researchgate.netmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties.

The existence of polymorphs is governed by subtle differences in free energy between the various crystalline forms. These energy differences are often small, making the prediction and control of polymorphism a significant challenge. Computational studies on benzamide and its derivatives have revealed that the interplay between intermolecular attraction and intramolecular conformational changes (e.g., torsion angles) dictates the potential energy landscape of different polymorphs. rsc.org

For this compound, the potential for polymorphism would likely arise from:

Conformational Flexibility: The molecule possesses rotational freedom around the C-N amide bond and the C-O ether linkage. Different conformers may pack more or less efficiently, leading to different crystal structures with similar lattice energies. Studies on other N-arylbenzamides have shown significant variations in the dihedral angles between the aromatic rings in different polymorphic forms. nih.govnih.gov

Alternative Hydrogen-Bonding Networks: While the N-H···O hydrogen bond is expected to be a primary interaction, alternative arrangements, such as the formation of different synthons (e.g., dimers vs. catemers), could lead to polymorphism. mdpi.com

The energetic relationship between potential polymorphs determines their relative stability and the likelihood of transitions between them. A monotropic system has one stable form at all temperatures, while an enantiotropic system has different stable forms in different temperature ranges. The transition from a metastable to a more stable polymorph is a thermodynamically driven process, though it may be kinetically hindered.

Computational modeling can be used to construct a relative energy diagram for hypothetical polymorphs of this compound, as illustrated in the table below.

| Polymorph | Hypothetical Space Group | Relative Lattice Energy (kJ/mol) | Key Intermolecular Interactions |

| Form I | P2₁/c | 0 (Most Stable) | N-H···O chains, π-π stacking |

| Form II | P-1 | +2.5 | N-H···O dimers, C-H···Cl contacts |

| Form III | Pna2₁ | +5.0 | Altered N-H···O network, different π-stacking |

Note: This table is a hypothetical representation to illustrate the energetic differences that might exist between potential polymorphs.

The study of polymorphism in related compounds like 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide has demonstrated that even minor changes in crystallization conditions (e.g., solvent) can lead to the formation of different polymorphs due to the subtle balance of weak intermolecular interactions. ias.ac.in Therefore, it is highly probable that this compound could also exhibit polymorphic behavior, a hypothesis that could be rigorously tested through a combination of experimental screening and computational crystal structure prediction.

Research on Derivatives and Analogs of 3 Chloro N 2 Ethoxyphenyl Benzamide

Design Principles for Structural Modification

The design of derivatives of 3-chloro-N-(2-ethoxyphenyl)benzamide is guided by established principles of medicinal chemistry and rational drug design. These principles aim to optimize the molecule's properties by systematically altering its structure.

A primary approach involves bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties. For instance, the chloro-substituent on the benzoyl ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronic and lipophilic characteristics. researchgate.net Similarly, the ethoxy group on the aniline (B41778) ring can be varied to other alkoxy groups of different chain lengths or replaced with bioisosteric groups like thioethers or alkylamines to probe the impact on conformational flexibility and intermolecular interactions.

Another key design strategy is scaffold hopping, where the core benzamide (B126) structure is replaced with a different chemical scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties. Furthermore, the introduction of conformational constraints, such as incorporating the amide bond into a ring system, can be employed to lock the molecule into a specific bioactive conformation, potentially enhancing its interaction with a biological target. nih.gov The design of novel benzamide-based structures can also be achieved by modifying the length of the molecule and varying substitutions on the terminal benzene (B151609) rings. nih.gov

Impact of Substituent Variation on Synthetic Accessibility and Yield

The electronic properties of the substituents on the benzoyl chloride play a crucial role. Electron-withdrawing groups on the benzoyl ring generally enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine and often leading to higher yields under milder conditions. researchgate.net Conversely, electron-donating groups can decrease the reactivity of the benzoyl chloride, potentially requiring more forcing reaction conditions and resulting in lower yields. researchgate.net

Steric hindrance is another critical factor. Bulky substituents near the reaction centers, such as ortho-substituents on either the benzoyl chloride or the aniline, can impede the approach of the reactants, leading to lower reaction rates and yields. The choice of solvent and base is also vital for optimizing the reaction. For instance, in some benzamide syntheses, rigorously dried pyridine (B92270) has been found to be essential for achieving high yields. acs.org

The table below illustrates the expected impact of different substituents on the synthetic yield of this compound analogs, based on general principles of organic synthesis.

| Substituent on Benzoyl Ring | Expected Impact on Yield | Rationale |

| Electron-withdrawing (e.g., -NO2, -CN) | Increase | Enhances electrophilicity of the carbonyl carbon. researchgate.net |

| Electron-donating (e.g., -CH3, -OCH3) | Decrease | Reduces electrophilicity of the carbonyl carbon. researchgate.net |

| Bulky ortho-substituent | Decrease | Steric hindrance impedes nucleophilic attack. |

Influence of Aromatic and Heterocyclic Ring Substitutions on Chemical Reactivity

The chemical reactivity of derivatives of this compound is profoundly affected by the electronic nature of substituents on both the benzoyl and aniline rings. These substituents influence the electron density distribution within the molecule, thereby altering its susceptibility to various chemical transformations.

Substituents on the aromatic rings modulate the reactivity of the benzene rings towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org Electron-donating groups, such as the ethoxy group on the aniline ring, activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. lumenlearning.com Conversely, the chloro-substituent and the amide group are deactivating, making the benzoyl ring less reactive towards electrophiles. lumenlearning.com When two substituent groups are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu

The introduction of heterocyclic rings in place of one of the benzene rings can significantly alter the chemical reactivity and properties of the molecule. For example, replacing the benzoyl group with a picolinoyl group (a pyridine derivative) can introduce a basic nitrogen atom, which can influence solubility and potential for salt formation. tandfonline.comresearchgate.net The reactivity of the heterocyclic ring itself will also differ from that of a benzene ring. For instance, pyridine is generally less reactive than benzene towards electrophilic aromatic substitution.

The nature of the substituents also impacts the properties of the amide bond itself. Electron-withdrawing groups on the benzoyl ring can increase the acidity of the N-H proton, while those on the aniline ring can affect the rotational barrier around the aryl-N bond.

Stereochemical Investigations in Chiral Benzamide Derivatives

While this compound itself is achiral, the introduction of chiral centers into its derivatives opens up the field of stereochemical investigation. Chirality, or the property of non-superimposable mirror images, is a fundamental concept in drug design, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov

Chiral centers can be introduced in several ways, for example, by incorporating a chiral substituent on either of the aromatic rings or by modifying the ethoxy group to a chiral alkoxy group. The synthesis of single enantiomers often requires either the use of chiral starting materials or the application of asymmetric synthesis methodologies.

Once synthesized, the stereochemical purity and absolute configuration of these chiral benzamide derivatives can be determined using various analytical techniques. Chiral high-performance liquid chromatography (HPLC) is a common method for separating and quantifying enantiomers. Spectroscopic methods, particularly circular dichroism (CD), are powerful tools for determining the absolute configuration of chiral molecules. nih.gov The benzamide chromophore itself can be a useful tool in these studies, as its conformation is often well-defined. nih.gov In cases where chiral substituents are present in both ortho positions of the benzamide, matched and mismatched pairs of isomers can result, which can be studied using NMR spectroscopy. rsc.org

The table below summarizes common methods for stereochemical investigation of chiral benzamides.

| Technique | Application |

| Chiral HPLC | Separation and quantification of enantiomers. |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study conformational preferences in diastereomers. rsc.org |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute configuration of crystalline compounds. |

Structure-Reactivity Relationships in Modified Benzamide Scaffolds

Understanding the relationship between the chemical structure of benzamide derivatives and their reactivity is crucial for designing new molecules with desired properties. Structure-reactivity relationships (SRRs) are often investigated by systematically varying the substituents on the benzamide scaffold and observing the effect on a particular chemical reaction or property. nih.gov

For instance, the rate of a particular reaction, such as hydrolysis of the amide bond or an electrophilic substitution on one of the aromatic rings, can be correlated with electronic parameters of the substituents (e.g., Hammett constants). These studies provide quantitative insights into how substituents influence the distribution of electrons and the stability of reaction intermediates or transition states.

In the context of this compound derivatives, SRR studies could focus on several aspects. For example, investigating how different substituents on the benzoyl ring affect the pKa of the amide N-H proton would provide information about the electronic influence transmitted through the carbonyl group. Similarly, studying the impact of substituents on the rotational barrier around the C-N amide bond can shed light on conformational preferences. nih.gov

The pattern of amide formation in N-benzyl-substituted anilines has been shown to be influenced by the steric and electronic effects of their aromatic substituents. nih.gov A study on substituted benzamides as inhibitors of Mycobacterium tuberculosis found that electron-rich, smaller substitutions at the C-5 position of the benzamide core were most active. acs.org

By systematically modifying the structure of this compound and studying the resulting changes in reactivity, a deeper understanding of the underlying chemical principles can be achieved, paving the way for the rational design of new and improved derivatives.

Applications in Chemical Synthesis and Materials Science Research

3-Chloro-N-(2-ethoxyphenyl)benzamide as a Versatile Synthetic Intermediate

The structure of this compound contains several reactive sites that can be exploited for further chemical transformations, positioning it as a versatile building block in organic synthesis. The amide linkage itself is robust but can be cleaved under specific hydrolytic conditions if required. More importantly, the chloro and ethoxy substituents on the phenyl rings serve as functional handles for a range of organic reactions.

The chloro-substituent, located at the meta-position of the benzoyl ring, is a particularly useful functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse molecular fragments, extending the core structure. The ortho-ethoxy group on the aniline (B41778) ring influences the electronic nature of the molecule and can direct metallation or other electrophilic substitution reactions to specific positions on that ring. The amide and sulfonamide groups are key components in many compounds of biological and industrial significance. researchgate.net The synthesis of related benzamides often involves the condensation of an appropriately substituted aniline with a benzoyl chloride, a standard method that could be used to prepare the title compound. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations

| Functional Group | Potential Reaction Type | Example Product Class |

|---|---|---|

| Amide Bond | N-Alkylation, Hydrolysis | Substituted Anilines, Carboxylic Acids |

| Chloro Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Biaryl compounds, Stilbene derivatives |

| Chloro Group | Nucleophilic Aromatic Substitution (under harsh conditions) | Aryl ethers, Aryl amines |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Further functionalized benzanilides |

Utility in the Construction of Complex Organic Architectures

The benzanilide (B160483) scaffold provides a defined spatial relationship between its two aromatic rings. The dihedral angle between these rings is influenced by the substitution pattern and intramolecular hydrogen bonding, which can pre-organize the molecule for subsequent cyclization or for its role as a ligand. researchgate.netnih.gov In the crystal structure of the related compound, 3-chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar. nih.gov This structural rigidity is a valuable attribute when designing complex molecular architectures.

Starting from this compound, chemists can envision multi-step syntheses to build larger, more intricate molecules. For example, a cross-coupling reaction at the chloro-position followed by a functionalization on the ethoxy-bearing ring could lead to complex heterocyclic systems. The general benzamide (B126) framework is a constituent of many biologically significant compounds, highlighting its importance as a core structure. researchgate.net Derivatives of similar chlorinated aromatic compounds are used as intermediates in the synthesis of pesticides and other complex molecules. google.com

Contribution to the Development of Novel Organic Reactions

While there are no specific reports of this compound being used to develop novel organic reactions, its structure is well-suited for such a purpose. The presence of multiple, distinct C-H bonds, a C-Cl bond, and an amide linker makes it an excellent test substrate for new catalytic systems.

For instance, researchers developing new methods for C-H activation could use this molecule to probe the selectivity of their catalyst. The challenge would be to functionalize a specific C-H bond on either ring without affecting the C-Cl bond or the amide group. Similarly, developing new catalysts for late-stage functionalization could involve using this compound to test the tolerance of the reaction to the existing functional groups. The synthesis of functionalized quinoline (B57606) cores, for example, often relies on the development of new synthetic methodologies for C-H functionalization. mdpi.com

Potential Role in Functional Materials Development (excluding pharmaceutical materials)

The benzanilide structure is a common motif in the field of materials science. The combination of rigid aromatic rings and the hydrogen-bonding capability of the amide group can promote self-assembly into ordered structures, a key requirement for many functional materials.

Liquid Crystals: The rigid, rod-like shape of benzanilide derivatives can give rise to liquid crystalline phases. The ethoxy group, in particular, is a common feature in many liquid crystal molecules, as it can influence the melting point and the stability of the mesophases.

Polymers and High-Performance Materials: The amide linkage is the defining feature of aramids (aromatic polyamides), a class of high-performance polymers known for their thermal stability and mechanical strength. While this compound is a monomeric unit, it could be functionalized with polymerizable groups to be incorporated into novel polymers. The chlorine atom could enhance flame retardant properties.

Organic Electronics: The conjugated system of the benzanilide core could be extended through synthesis to create materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The chloro-substituent can promote intersystem crossing, a process that is beneficial for developing efficient phosphorescent emitters.

The use of chlorinated aromatic compounds as intermediates in the synthesis of industrial chemicals, such as cationic surfactants and other organic materials, is well-established. google.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14ClNO2 | uni.lu |

| Monoisotopic Mass | 275.07132 Da | uni.lu |

| Predicted XlogP | 3.8 | uni.lu |

Future Research Directions and Emerging Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design and Property Prediction